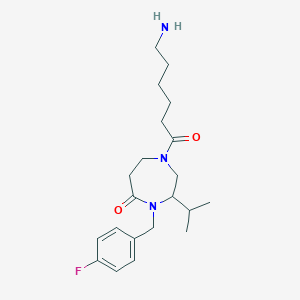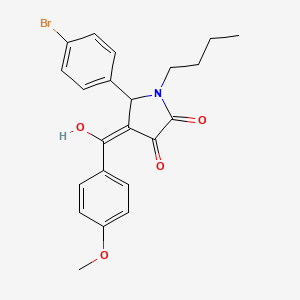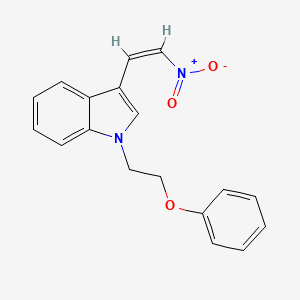
N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3) and has been found to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide exerts its effects by inhibiting the activity of this compound, which is involved in a variety of cellular processes, including glycogen metabolism, gene expression, and cell proliferation. By inhibiting this compound, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the activity of this compound, which can result in changes in gene expression, cell proliferation, and metabolism. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide is its high potency and specificity for this compound inhibition. This makes it a useful tool for studying the role of this compound in various cellular processes. However, one limitation is that it may have off-target effects on other enzymes or pathways, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide. Some areas of interest include:
1. Further investigation of its anti-cancer properties and potential use in cancer therapy.
2. Exploration of its neuroprotective effects and potential use in the treatment of neurodegenerative disorders.
3. Investigation of its effects on insulin sensitivity and glucose metabolism, and its potential use in the treatment of diabetes.
4. Development of more potent and selective this compound inhibitors based on the structure of this compound.
In conclusion, this compound is a potent and specific inhibitor of this compound that has potential therapeutic applications in a variety of diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are many potential future directions for research on this compound, which could lead to new insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 4-ethoxyphenyl isocyanate with 4-(3-methoxyphenyl)piperazine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been investigated as a potential treatment for diabetes by improving insulin sensitivity and reducing glucose levels.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-26-18-9-7-16(8-10-18)21-20(24)23-13-11-22(12-14-23)17-5-4-6-19(15-17)25-2/h4-10,15H,3,11-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVYIFNFYNDGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one](/img/structure/B5308262.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-ethoxybenzamide hydrochloride](/img/structure/B5308271.png)
![4-[2-(1-piperidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5308277.png)

![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinonitrile](/img/structure/B5308290.png)
![3-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5308293.png)


![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5308318.png)
![5-(2-azepan-1-yl-2-oxoethyl)-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5308322.png)
![8-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5308327.png)
![N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5308333.png)
![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308354.png)